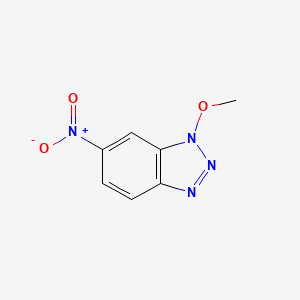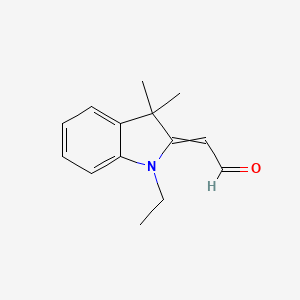![molecular formula C5H14OSSi B14674066 Ethanethiol, 2-[(trimethylsilyl)oxy]- CAS No. 37515-85-8](/img/structure/B14674066.png)
Ethanethiol, 2-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-[(trimethylsilyl)oxy]- is an organosilicon compound with the molecular formula C5H14OSSi. It is a derivative of ethanethiol where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethanethiol, 2-[(trimethylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.
Industrial Production Methods: In an industrial setting, the production of ethanethiol, 2-[(trimethylsilyl)oxy]- involves the use of large-scale reactors where ethanethiol and trimethylsilyl chloride are mixed in the presence of a suitable base. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: Ethanethiol, 2-[(trimethylsilyl)oxy]- can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: It can be reduced to form ethanethiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Ethanethiol.
Substitution: Various substituted ethanethiol derivatives.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a protecting group for thiols in organic synthesis.
Biology: It can be used in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethanethiol, 2-[(trimethylsilyl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Ethanethiol: The parent compound without the trimethylsilyl group.
2-(Trimethylsilyl)ethanol: A similar compound where the thiol group is replaced by a hydroxyl group.
Uniqueness: Ethanethiol, 2-[(trimethylsilyl)oxy]- is unique due to the presence of both a thiol and a trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. The trimethylsilyl group provides steric protection and enhances the compound’s utility in various synthetic applications.
Propiedades
Número CAS |
37515-85-8 |
|---|---|
Fórmula molecular |
C5H14OSSi |
Peso molecular |
150.32 g/mol |
Nombre IUPAC |
2-trimethylsilyloxyethanethiol |
InChI |
InChI=1S/C5H14OSSi/c1-8(2,3)6-4-5-7/h7H,4-5H2,1-3H3 |
Clave InChI |
HTHGXLACOYESSV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


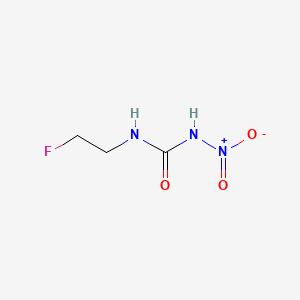

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
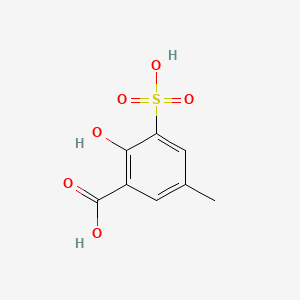
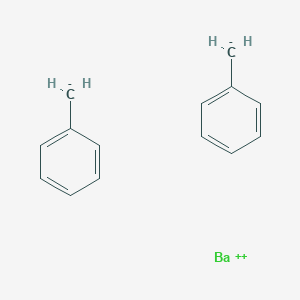
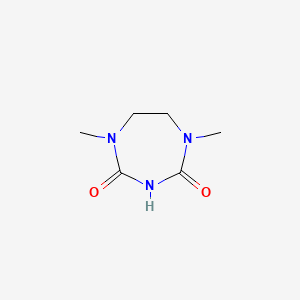
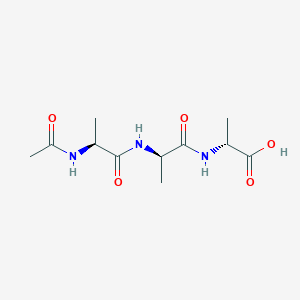

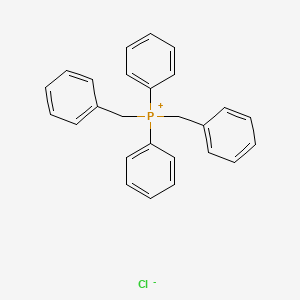
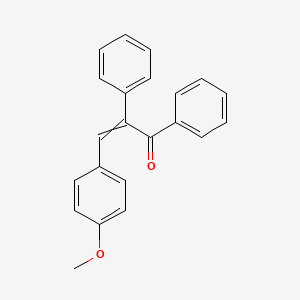
![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
![1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14674037.png)
